Foreword: Navigating the Nomenclature of Cbz-Ornithine
Foreword: Navigating the Nomenclature of Cbz-Ornithine
An In-Depth Technical Guide to the Chemical Properties of L(+)-N-α-Cbz-Ornithine Hydrochloride
This guide provides an in-depth exploration of L(+)-N-α-Carbobenzyloxy-Ornithine hydrochloride, a critical building block for researchers, chemists, and professionals in peptide synthesis and drug development. We will move beyond a simple data sheet to examine the causality behind its properties, the rationale for its handling, and its strategic application in complex molecular design.
A point of critical importance for any researcher is the precise identification of their starting materials. In the context of Cbz-protected ornithine, significant ambiguity can arise. Ornithine possesses two primary amino groups: the α-amino group at the stereocenter and the δ-amino group at the terminus of the side chain. The designation "N-Cbz-Ornithine" is therefore insufficient. This guide focuses specifically on N-α-Cbz-L-Ornithine hydrochloride , where the carbobenzyloxy (Cbz) group protects the α-amine. Its counterpart, N-δ-Cbz-L-Ornithine, is also a common reagent, and scientists must meticulously verify the CAS number and IUPAC name to ensure the correct isomer is used for their synthetic strategy.
Compound Identification and Core Structure
N-α-Cbz-L-Ornithine hydrochloride is a derivative of the non-proteinogenic amino acid L-ornithine. The strategic placement of the Cbz group on the α-nitrogen allows the δ-amine to remain free for subsequent chemical modification, such as peptide bond formation at the side chain or cyclization reactions.
| Identifier | Value |
| IUPAC Name | (2S)-5-amino-2-(phenylmethoxycarbonylamino)pentanoic acid;hydrochloride[] |
| Synonyms | L(+)-N-CBZ-ORNITHINE HYDROCHLORIDE, (S)-5-Amino-2-benzyloxycarbonylamino-pentanoic acid hydrochloride[] |
| CAS Number | 92455-59-9[] |
| Molecular Formula | C₁₃H₁₉ClN₂O₄[] |
| Molecular Weight | 302.75 g/mol [] |
| SMILES | C1=CC=C(C=C1)COC(=O)NC(CCCN)C(=O)O.Cl[] |
| InChI Key | ULELFCUZAINLJV-MERQFXBCSA-N[] |
Physicochemical Properties: A Quantitative Overview
The physical properties of N-α-Cbz-L-Ornithine hydrochloride dictate its handling, storage, and reaction conditions. As a hydrochloride salt, it exhibits enhanced crystallinity and solubility in polar solvents compared to its free-base form.
| Property | Value | Context & Significance |
| Appearance | White crystalline powder.[2] | The crystalline nature is indicative of good purity and stability. The free-flowing powder form requires appropriate handling to prevent dust inhalation. |
| Melting Point | Parent L-Ornithine HCl: ~245 °C[2][3] | The melting point for the Cbz-derivative is not widely reported and decomposition may occur. This value for the parent compound serves as a baseline. |
| Solubility | Parent L-Ornithine HCl: Soluble in water (~455-543 g/L) and alcohol.[3][4] | The hydrochloride salt form enhances aqueous solubility. The Cbz group introduces hydrophobicity, which may slightly reduce water solubility compared to the parent amino acid but improve solubility in organic solvents like methanol or DMF. |
| Optical Rotation | Parent L-Ornithine HCl: [α]²⁰/D +23° (c=5 in 5N HCl)[4] | This property is critical for confirming the L-stereochemistry, which is essential for biological activity. Any deviation can indicate racemization or contamination with the D-isomer. |
| pH | Parent L-Ornithine HCl: 5–6 (25 g/L in water)[3] | The solution will be acidic due to the hydrochloride salt of the δ-amino group and the carboxylic acid. This is a key parameter for planning coupling reactions, as the free δ-amine often requires neutralization. |
The Carbobenzyloxy (Cbz) Group: A Mechanistic Cornerstone
The Cbz group is a foundational amine protecting group in peptide chemistry, first introduced by Bergmann and Zervas.[5] Its utility stems from a balance of stability and selective lability.
Expertise & Causality: The Cbz group protects the amine by converting it into a carbamate.[6][7][8] This transformation delocalizes the nitrogen's lone pair of electrons into the carbonyl system, rendering the nitrogen non-nucleophilic and preventing it from participating in unwanted side reactions during peptide coupling.
The true elegance of the Cbz group lies in its unique deprotection mechanism: catalytic hydrogenolysis. This process is orthogonal to many other protecting groups used in peptide synthesis (e.g., acid-labile Boc or base-labile Fmoc groups).[9]
Deprotection Mechanism: The Cbz group is cleaved by catalytic hydrogenation, typically using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst. The reaction proceeds via the hydrogenolysis of the benzylic C-O bond, which is particularly susceptible to this cleavage. The initial products are toluene and an unstable carbamic acid, which spontaneously decarboxylates to release the free amine and carbon dioxide. This clean decomposition ensures that no harsh reagents are required, preserving the integrity of sensitive peptide structures.
Caption: Cbz group removal via catalytic hydrogenolysis.
Synthesis and Characterization Workflow
The synthesis of N-α-Cbz-L-Ornithine requires a strategic approach to ensure regioselective protection. A common route involves protecting the δ-amine of L-ornithine with a copper complex before reacting the α-amine with benzyl chloroformate.
Experimental Protocol: Synthesis of N-δ-Cbz-L-Ornithine
While our focus is the α-protected isomer, a detailed protocol for the more commonly cited δ-isomer provides a clear illustration of the fundamental reaction chemistry. This process can be adapted by protecting the delta-amine first through other means to achieve alpha-protection.
Principle: L-Ornithine hydrochloride is reacted with copper sulfate to form a copper chelate, which selectively blocks the α-amino and carboxyl groups. The remaining free δ-amino group can then be acylated by benzyl chloroformate. Subsequent removal of the copper with a chelating agent like EDTA yields the desired product.
Step-by-Step Methodology:
-
Chelation: Dissolve L-Ornithine hydrochloride (1 eq.) in an aqueous solution of sodium hydroxide. Add anhydrous copper sulfate and stir for approximately 15 minutes to form the deep blue copper(II) complex.[10]
-
Protection Reaction: Add anhydrous potassium carbonate to maintain basic pH, followed by the slow addition of benzyl chloroformate (Cbz-Cl) (1 eq.).[10] Stir the reaction mixture overnight at room temperature. The Cbz-Cl reacts with the available δ-amino group.
-
Isolation of Complex: Upon reaction completion, the blue solid copper complex of N-δ-Cbz-L-Ornithine is isolated by filtration and washed.[10]
-
De-chelation: The solid is resuspended in a solution of a strong chelating agent, such as saturated disodium ethylenediaminetetraacetic acid (EDTA).[10] The mixture is heated to reflux for several hours to break the copper complex.
-
Final Product Isolation: After cooling, the free N-δ-Cbz-L-Ornithine is isolated as a white solid by filtration, washed, and dried.[10]
Sources
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com [carlroth.com]
- 4. L-Ornithine hydrochloride, 99% | Fisher Scientific [fishersci.ca]
- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. peptide.com [peptide.com]
- 10. N'-Cbz-L-ornithine | 3304-51-6 [chemicalbook.com]
